molecular formula C16H16N2O4S B5419749 4-(4-METHOXY-3-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

4-(4-METHOXY-3-METHYLBENZENESULFONYL)-1,2,3,4-TETRAHYDROQUINOXALIN-2-ONE

Cat. No.: B5419749
M. Wt: 332.4 g/mol
InChI Key: PXIDWVNNVBMCKH-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a benzenesulfonyl group attached to a tetrahydroquinoxalinone core.

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11-9-12(7-8-15(11)22-2)23(20,21)18-10-16(19)17-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIDWVNNVBMCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203361
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves multiple steps. One common method starts with the preparation of 4-methoxy-3-methylbenzenesulfonyl chloride, which is then reacted with a suitable tetrahydroquinoxalinone precursor under controlled conditions. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-methylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.

    Tetrahydroquinoxalinone derivatives: Compounds with similar core structures but different substituents.

Uniqueness

4-(4-Methoxy-3-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications, distinguishing it from other similar compounds.

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